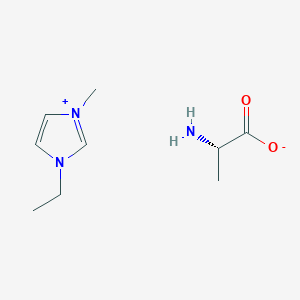
(5-Cyclopropylpyridin-3-yl)methanamine
Übersicht
Beschreibung
“(5-Cyclopropylpyridin-3-yl)methanamine” is a chemical compound that can be represented by the molecular formula C9H12N2. It belongs to the class of arylalkylamines. The CAS Number for this compound is 535925-69-0 .
Molecular Structure Analysis
The molecular weight of “(5-Cyclopropylpyridin-3-yl)methanamine” is 148.21 g/mol . The InChI code for this compound is 1S/C9H12N2/c10-9(7-3-4-7)8-2-1-5-11-6-8/h1-2,5-7,9H,3-4,10H2 .
Physical And Chemical Properties Analysis
“(5-Cyclopropylpyridin-3-yl)methanamine” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Catalysis
(5-Cyclopropylpyridin-3-yl)methanamine: has potential applications in catalysis, particularly in reactions involving transition metal complexes. Its structure allows for the formation of stable complexes with metals, which can be used to catalyze various chemical reactions, including but not limited to organic transformations and polymerization processes .
Material Science
This compound can be utilized in material science research, especially in the development of new materials with specific electronic or photonic properties. Its pyridine moiety can interact with other molecules and materials, potentially leading to the creation of novel composites or coatings with unique characteristics .
Pharmaceutical Research
In pharmaceutical research, (5-Cyclopropylpyridin-3-yl)methanamine may serve as a building block for the synthesis of drug candidates. Its amine group is a versatile handle for further chemical modifications, which can lead to the discovery of new therapeutic agents .
Agrochemical Development
The compound’s chemical structure suggests it could be useful in the synthesis of agrochemicals. Its ability to form stable heterocyclic compounds could be exploited to create new pesticides or herbicides with improved efficacy and safety profiles .
Organic Synthesis
(5-Cyclopropylpyridin-3-yl)methanamine: can be a key intermediate in organic synthesis. It can be used to construct complex organic molecules, including natural products and other biologically active compounds .
Analytical Chemistry
Due to its unique structure, this compound can be used as a standard or reagent in analytical chemistry techniques such as NMR, HPLC, LC-MS, and UPLC. It can help in the quantification and identification of various substances within complex mixtures .
Optoelectronics
The pyridine ring in (5-Cyclopropylpyridin-3-yl)methanamine makes it a candidate for use in optoelectronic devices. It could be involved in the design of organic light-emitting diodes (OLEDs) or as part of photovoltaic materials to improve energy capture and conversion efficiency .
Environmental Science
This compound could be applied in environmental science, particularly in the degradation of pollutants. Its reactive nature might be harnessed to break down harmful chemicals in water or soil, aiding in environmental cleanup efforts .
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-cyclopropylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-4-7-3-9(6-11-5-7)8-1-2-8/h3,5-6,8H,1-2,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPVDFBSLSKVMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717379 | |
| Record name | 1-(5-Cyclopropylpyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropylpyridin-3-yl)methanamine | |
CAS RN |
852877-60-2 | |
| Record name | 5-Cyclopropyl-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852877-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Cyclopropylpyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Oxa-7-azaspiro[3.4]octan-6-one](/img/structure/B1396057.png)


![6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396061.png)



![3,6-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1396069.png)




![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1396076.png)
